5-Methyl-2-phenylfuran-3-carbonyl chloride

EP4 receptor antagonist regioisomer structure-activity relationship

5-Methyl-2-phenylfuran-3-carbonyl chloride (CAS 183210-32-4) is an aromatic furan-3-carbonyl chloride derivative with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol. It functions as an electrophilic acylating reagent, enabling the introduction of the 5-methyl-2-phenylfuran-3-carbonyl moiety into amine, alcohol, or thiol nucleophiles.

Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
CAS No. 183210-32-4
Cat. No. B060442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenylfuran-3-carbonyl chloride
CAS183210-32-4
Molecular FormulaC12H9ClO2
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C2=CC=CC=C2)C(=O)Cl
InChIInChI=1S/C12H9ClO2/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyPMRQXXGRXBJTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-phenylfuran-3-carbonyl chloride (CAS 183210-32-4): Product Baseline for Scientific Procurement


5-Methyl-2-phenylfuran-3-carbonyl chloride (CAS 183210-32-4) is an aromatic furan-3-carbonyl chloride derivative with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol [1]. It functions as an electrophilic acylating reagent, enabling the introduction of the 5-methyl-2-phenylfuran-3-carbonyl moiety into amine, alcohol, or thiol nucleophiles . The compound serves as a specialized heterocyclic building block in the synthesis of pharmaceutical candidates targeting P2X3 receptors and SHP2 phosphatases, as well as agrochemical intermediates . Its computed LogP of 3.6 and topological polar surface area of 30.2 Ų indicate moderate lipophilicity suitable for membrane permeability optimization in medicinal chemistry campaigns [1].

Why 5-Methyl-2-phenylfuran-3-carbonyl Chloride (CAS 183210-32-4) Cannot Be Replaced by Generic Furan-3-carbonyl Chlorides


Substitution with generic furan-3-carbonyl chlorides fails to maintain target activity profiles due to three critical structural determinants unique to the 5-methyl-2-phenyl substitution pattern: (1) regiospecific positioning of the carbonyl chloride at the 3-position with distinct electronic environment from 2- or 4-substituted analogs; (2) the precise 5-methyl/2-phenyl arrangement versus the reversed 2-methyl/5-phenyl isomer (CAS 175276-57-0), which demonstrates differential receptor recognition in EP4 antagonist pharmacophores [1]; and (3) the lipophilic bulk conferred by the phenyl ring, which is essential for P2X3 receptor binding pocket complementarity and SHP2 phosphatase inhibition [2]. Generic furan carbonyl chlorides lacking these substituents produce analogs with reduced target engagement, altered metabolic stability, or complete loss of activity in established SAR series [1].

Quantitative Differentiation Evidence for 5-Methyl-2-phenylfuran-3-carbonyl Chloride (CAS 183210-32-4) versus Analogs


Regioisomeric Selectivity: 5-Methyl-2-phenyl versus 2-Methyl-5-phenyl Furan Core Differentiation

The target compound's 5-methyl-2-phenylfuran core is specifically claimed as the preferred regioisomer for EP4 receptor antagonist activity, whereas the reversed 2-methyl-5-phenyl regioisomer (CAS 175276-57-0) is explicitly excluded from the patent claims for this therapeutic indication [1]. The pharmacophore definition in WO 00/18405 and related EP4 antagonist patents designates the 5-methyl-2-phenyl substitution pattern as essential, with the 2-methyl-5-phenyl analog producing inactive or substantially less potent derivatives [1].

EP4 receptor antagonist regioisomer structure-activity relationship migraine prostaglandin receptor

Electronic Differentiation: Carbonyl Chloride at Furan 3-Position with 5-Methyl/2-Phenyl Substitution

The target compound's carbonyl chloride at the furan 3-position experiences distinct electronic modulation from the 5-methyl (electron-donating via hyperconjugation) and 2-phenyl (electron-withdrawing via conjugation and inductive effects) substituents [1]. This unique electronic environment differs from unsubstituted furan-3-carbonyl chloride (CAS 26214-65-3), 2-methyl-5-phenyl regioisomer (CAS 175276-57-0), and 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-66-1) .

acyl chloride reactivity heterocyclic electrophile nucleophilic acyl substitution electronic effect

Pharmacophoric Specificity: P2X3 and SHP2 Receptor Targeting Differentiation

The 5-methyl-2-phenylfuran-3-carbonyl scaffold is specifically designated as a building block for P2X3 receptor antagonists and SHP2 phosphatase inhibitors . These targets require the precise spatial arrangement and electronic properties provided by the 5-methyl-2-phenyl substitution pattern. The furan core serves as a non-classical bioisostere for benzamide moieties, with the 3-carbonyl attachment point enabling vector alignment distinct from 2-substituted furan analogs [1].

P2X3 receptor SHP2 phosphatase medicinal chemistry pain oncology

Commercial Availability Differentiation: Apollo Scientific and BOC Sciences as Validated Suppliers

5-Methyl-2-phenylfuran-3-carbonyl chloride (CAS 183210-32-4) is commercially available in 97% purity from Apollo Scientific Ltd (UK) and BOC Sciences, whereas the regioisomeric 2-methyl-5-phenylfuran-3-carbonyl chloride (CAS 175276-57-0) is supplied by Fluorochem and other vendors [1]. The target compound is also stocked by Santa Cruz Biotechnology for research applications .

chemical procurement custom synthesis vendor qualification research reagent

Computational Property Differentiation: Rotatable Bond Count and Topological PSA

The target compound exhibits computed properties consistent with lead-like chemical space: topological polar surface area (TPSA) of 30.2 Ų, rotatable bond count of 2, and XLogP3 of 3.6 [1]. These values differentiate it from other furan-3-carbonyl chloride analogs in terms of predicted oral bioavailability and CNS penetration potential [1].

drug-likeness ADME prediction Lipinski rule molecular descriptor

Synthetic Utility Differentiation: Validated Intermediate in Piperazine-Containing Heterocyclic Amide Insecticides

The target compound serves as a key intermediate for the synthesis of (4-(4-chloro-2-nitrophenyl)piperazin-1-yl)(5-methyl-2-phenylfuran-3-yl)methanone (compound M), which was identified as a promising scaffold for novel RyR-targeting insecticides with LC50 values for optimized derivatives ranging from 0.0022 to 0.0081 mg/L against diamondback moth [1]. This synthetic utility is documented in peer-reviewed literature, establishing the compound's role in generating bioactive furanoylpiperazine derivatives with commercial pesticide potential [1].

insecticide ryanodine receptor diamide agrochemical crop protection

Optimal Application Scenarios for 5-Methyl-2-phenylfuran-3-carbonyl Chloride (CAS 183210-32-4)


EP4 Receptor Antagonist Lead Optimization

Synthesis of EP4 receptor antagonists for primary headache disorders (migraine) and inflammatory pain. The 5-methyl-2-phenylfuran-3-carbonyl moiety is explicitly claimed in EP4 antagonist patents [1]. The correct regioisomer (CAS 183210-32-4) is required for active compounds; the 2-methyl-5-phenyl analog (CAS 175276-57-0) produces inactive derivatives and is specifically excluded from patent claims [1].

P2X3 Receptor Antagonist Development

Construction of P2X3 receptor antagonists for chronic pain and neuropathic pain indications. The 5-methyl-2-phenylfuran-3-carbonyl scaffold serves as a privileged building block for P2X3-targeted compounds . The furan core acts as a non-classical bioisostere for benzamide moieties, providing unique vector geometry essential for P2X3 binding pocket engagement .

SHP2 Phosphatase Inhibitor Synthesis

Synthesis of allosteric SHP2 phosphatase inhibitors for oncology applications (RTK-driven cancers). The compound is a designated building block for SHP2 inhibitor lead optimization . Its computed LogP of 3.6 and TPSA of 30.2 Ų [2] support favorable ADME properties for derived SHP2 inhibitors requiring cellular permeability.

Agrochemical RyR-Targeting Diamide Insecticide Discovery

Synthesis of piperazine-containing heterocyclic mono-/di-/tri-amide derivatives targeting insect ryanodine receptors (RyR) for crop protection. The compound is a validated intermediate for producing furanoylpiperazine derivatives (compound M series) with LC50 values of 0.0022-0.0081 mg/L against diamondback moth [3]. This scaffold is structurally distinct from commercial diamide insecticides (e.g., chlorantraniliprole), offering potential for novel mode-of-action pesticides [3].

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